Product packaging for DL-Selenomethionine-methyl-13C1(Cat. No.:CAS No. 286460-69-3)

DL-Selenomethionine-methyl-13C1

Cat. No.: B1627848
CAS No.: 286460-69-3
M. Wt: 197.11 g/mol
InChI Key: RJFAYQIBOAGBLC-OUBTZVSYSA-N
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Description

Role of Stable Isotopes in Metabolic Pathway Elucidation

Stable, non-radioactive isotopes have become indispensable tools for mapping and quantifying metabolic pathways. alliedacademies.org Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of experimental systems, including human studies. researchgate.netnih.gov When a compound labeled with a stable isotope is introduced into a biological system, its journey and transformation can be monitored using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), enables the unambiguous tracking of individual atoms through intricate and compartmentalized metabolic networks. nih.gov Researchers can administer a labeled substrate, such as 13C-labeled glucose, and then measure the extent to which the isotope is incorporated into downstream metabolites. nih.gov This data allows for the determination of pathway activity, the identification of previously unknown metabolic routes, and the quantification of metabolic fluxes—the rates at which molecules are processed through a pathway. alfa-chemistry.comnih.gov Such detailed information is crucial for understanding the biochemical basis of diseases like cancer and diabetes. alfa-chemistry.com

Significance of Carbon-13 Labeled Compounds in Biochemical Research

Among the stable isotopes used in research, Carbon-13 (¹³C) holds a special significance. Carbon is the backbone of most biological molecules, making ¹³C an ideal label for tracing a vast array of metabolic processes. alfa-chemistry.com Accounting for about 1.1% of all natural carbon, ¹³C is a stable, non-radioactive isotope that can be incorporated into organic compounds, replacing the more abundant ¹²C atom. wikipedia.org

The key advantage of ¹³C-labeled compounds is that they are chemically and biologically identical to their unlabeled counterparts, meaning they participate in metabolic reactions without altering the biological system under study. However, the slight difference in mass allows them to be detected and distinguished by mass spectrometry. wikipedia.org This enables researchers to:

Trace Metabolic Fates: By introducing a ¹³C-labeled substrate, scientists can track the carbon atoms as they are incorporated into various biomolecules, thus mapping out metabolic pathways. alfa-chemistry.com

Quantify Metabolic Flux: The degree of ¹³C enrichment in different metabolites provides quantitative data on the activity of specific pathways. moravek.com

Study Drug Metabolism: Labeling pharmaceutical compounds with ¹³C allows for precise tracking of their absorption, distribution, metabolism, and excretion in the body. alfa-chemistry.com

Investigate Protein Structure: ¹³C labeling is used in conjunction with NMR spectroscopy to determine the three-dimensional structure of proteins. wikipedia.org

Because they are non-radioactive, ¹³C-labeled compounds are safe for use in clinical diagnostics and metabolic studies in humans, such as the urea breath test for detecting Helicobacter pylori infection. wikipedia.org

DL-Selenomethionine-methyl-13C1 as a Research Tool: An Overview

This compound is a specialized isotopic tracer designed for detailed investigation into the metabolism of selenium and one-carbon units. It is a form of the amino acid selenomethionine (B1662878) where the carbon atom of the methyl group attached to the selenium atom is replaced with a ¹³C isotope.

Selenomethionine is a naturally occurring organic form of selenium and plays a central role in the biochemistry of this essential trace element. nih.govnih.gov It can be incorporated into proteins in place of methionine and is a precursor to other important selenium compounds. nih.gov A key metabolic step for selenomethionine is its methylation to form Se-methyl-selenomethionine, a process catalyzed by the enzyme S-adenosyl-l-methionine:l-methionine S-methyltransferase (MMT). nih.gov This pathway is a critical step leading to the production of volatile selenium compounds like dimethylselenide. nih.gov

By labeling the methyl group with ¹³C, this compound provides a precise tool to study this specific metabolic transformation. Researchers can use techniques like mass spectrometry to track the ¹³C-labeled methyl group, allowing them to:

Investigate the kinetics and regulation of the MMT enzyme.

Trace the flow of methyl groups from selenomethionine to other methylated selenium compounds.

Quantify the flux through the selenium volatilization pathway.

Explore the interactions between selenium metabolism and one-carbon metabolism, which is crucial for numerous cellular processes, including DNA synthesis and regulation.

This labeled compound serves as a powerful probe for dissecting the intricate biochemical pathways involving selenium, offering insights relevant to nutrition, toxicology, and environmental science.

Table 1: Properties of this compound

Property Value
Chemical Formula C₄¹³CH₁₁NO₂Se
Molecular Weight 197.10 g/mol scbt.com
Isotopic Label Carbon-13 (¹³C)
Label Position Methyl group

| Purity (Atom % ¹³C) | Typically ≥99% researchscientific.co.uk |

Table 2: Common Stable Isotopes in Biochemical Research

Isotope Natural Abundance (%) wikipedia.org Common Applications
Carbon-13 (¹³C) ~1.1% Metabolic pathway tracing, proteomics, drug metabolism studies wikipedia.org
Nitrogen-15 (¹⁵N) ~0.37% Protein and nucleic acid metabolism, amino acid biosynthesis studies fiveable.menih.gov
Oxygen-18 (¹⁸O) ~0.20% Tracing biochemical and environmental processes fiveable.me

| Deuterium (²H) | ~0.015% | Tracing metabolic pathways, particularly in lipid metabolism |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Glucose
Urea
Selenomethionine
Methionine
Se-methyl-selenomethionine
Dimethylselenide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2Se B1627848 DL-Selenomethionine-methyl-13C1 CAS No. 286460-69-3

Properties

IUPAC Name

2-amino-4-(113C)methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAYQIBOAGBLC-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][Se]CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584436
Record name 2-Amino-4-[(~13~C)methylselanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286460-69-3
Record name 2-Amino-4-[(~13~C)methylselanyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Selenomethionine-methyl-13C1
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Synthesis and Isotopic Characterization of Dl Selenomethionine Methyl 13c1

Methodologies for Site-Specific ¹³C-Methyl Labeling of Selenomethionine (B1662878)

The primary goal in synthesizing DL-Selenomethionine-methyl-13C1 is to specifically introduce a ¹³C atom into the methyl group attached to the selenium atom. This is typically achieved through chemical synthesis routes that employ a ¹³C-labeled methylating agent.

A common and effective strategy involves the alkylation of a suitable selenium-containing precursor with a ¹³C-labeled methyl iodide ([¹³C]CH₃I). This approach can be adapted from established methods for synthesizing isotopically labeled seleno-amino acids. One such synthetic pathway proceeds by condensing a protected amino acid backbone, such as (R,S)-2-amino-4-bromobutylic acid, with a labeled methaneselenolate. The key steps are:

Preparation of the Labeled Selenolate : A labeled lithium methaneselenolate ([¹³C]CH₃SeLi) is prepared. This is typically accomplished by reacting elemental selenium with a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide, in the presence of a reducing agent to form the selenolate anion.

Alkylation Reaction : The resulting lithium [¹³C]methaneselenolate is then reacted with a suitable DL-homocysteine precursor, like DL-α-amino-γ-butyrolactone hydrochloride or 2-amino-4-bromobutylic acid. chemicalbook.comresearchgate.net The selenolate anion acts as a nucleophile, displacing a leaving group on the four-carbon amino acid backbone to form the C-Se bond, thereby creating the selenomethionine structure with the ¹³C label specifically at the methyl position. researchgate.net

The general reaction scheme is as follows: Precursor + [¹³C]CH₃Se⁻ → ¹³CH₃SeCH₂CH₂(NH₂)CO₂H

Alternative advanced methodologies, such as palladium-catalyzed C(sp³)–H functionalization, have also been developed for the site-specific introduction of ¹³C-methyl groups into various amino acids. nih.gov While more complex, these methods offer high versatility and yield for creating specifically labeled compounds for biological studies. nih.gov

Table 1: Key Reactants for Site-Specific ¹³C-Methyl Labeling

Reactant Role Example Compound Purpose
¹³C Source [¹³C]Methyl Iodide Provides the ¹³C-labeled methyl group
Selenium Source Elemental Selenium Forms the selenolate intermediate
Amino Acid Backbone DL-α-amino-γ-butyrolactone or 2-amino-4-bromobutylic acid Provides the core structure of the amino acid

Strategies for Multi-Isotope Labeling (e.g., ¹³C, ⁷⁷Se) in Selenomethionine Analogs

For more sophisticated analytical applications, particularly in NMR spectroscopy, it is often advantageous to label selenomethionine with multiple stable isotopes. A dual-labeling strategy involving both ¹³C at the methyl group and a specific selenium isotope, such as ⁷⁷Se, creates a powerful analytical probe. Selenium-77 is a spin-1/2 nucleus, making it directly observable by NMR, and its chemical shifts are highly sensitive to the local chemical environment, spanning a range of over 2000 ppm. nih.gov This large spectral dispersion minimizes signal overlap and provides detailed structural and dynamic information. nih.gov

The synthesis of a dually labeled compound like DL-Selenomethionine-[methyl-¹³C, ⁷⁷Se] can be achieved by modifying the single-labeling synthesis. The key is to use isotopically enriched starting materials for both the carbon and selenium atoms.

A viable synthetic route involves:

Preparation of a Dually Labeled Intermediate : Elemental ⁷⁷Se is used as the selenium source. nih.gov This is reacted with [¹³C]methyl iodide to generate lithium [¹³C, ⁷⁷Se]methaneselenolate. researchgate.net This ensures that both desired isotopes are present in the key reactive intermediate.

Condensation Reaction : This dually labeled selenolate is then reacted with the DL-amino acid backbone precursor, as described in the previous section, to yield the final multi-labeled product. researchgate.net

This approach allows for the creation of selenomethionine analogs where both the ¹³C and ⁷⁷Se nuclei can be simultaneously monitored, providing complementary information in complex biological systems. Such labeled compounds are invaluable for studying protein structure and dynamics, as the methyl group is a sensitive probe for hydrophobic cores and interaction sites. nih.gov

Table 2: Components for Multi-Isotope Labeling Strategy

Isotope Labeled Synthon Resulting Labeled Moiety Analytical Benefit
¹³C [¹³C]Methyl Iodide ¹³C-Methyl Group NMR probe for carbon backbone and methyl dynamics nih.gov
⁷⁷Se Elemental ⁷⁷Se ⁷⁷Se-Selenyl Group Direct NMR probe with high chemical shift dispersion nih.govnih.gov

Analytical Approaches for Isotopic Purity Assessment

After synthesis, it is imperative to rigorously assess both the chemical and isotopic purity of this compound to ensure its suitability for quantitative and structural studies. A combination of mass spectrometry, NMR spectroscopy, and chromatography is typically employed.

Mass Spectrometry (MS) : MS is fundamental for confirming the successful incorporation of the ¹³C isotope. The labeled compound will exhibit a mass shift of +1 atomic mass unit compared to its unlabeled counterpart. sigmaaldrich.com High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming its elemental composition. For multi-isotope labeled compounds, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the abundance of specific selenium isotopes (e.g., ⁷⁷Se, ⁸²Se), providing a measure of isotopic enrichment for the selenium atom. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive technique for verifying the exact location and level of isotopic enrichment.

¹³C NMR : A ¹³C NMR spectrum will show a significantly enhanced signal at the chemical shift corresponding to the methyl carbon, directly confirming the site-specific labeling.

Quantitative NMR (qNMR) : qNMR can be used to determine the absolute chemical purity of the final product with high precision by comparing the integral of a signal from the analyte to that of a certified reference standard. rsc.orgresearchgate.net

Chromatographic Methods :

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the chemical purity by separating the final product from any unreacted starting materials or side products. researchgate.net When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), it provides quantitative information about purity.

HPLC-ICP-MS : The coupling of HPLC with ICP-MS is a state-of-the-art method for the analysis of selenium species. researchgate.net It allows for the separation of different selenium compounds in a mixture and the simultaneous determination of their selenium isotope ratios, making it ideal for characterizing the purity and isotopic composition of labeled selenomethionine. acs.org

Table 3: Analytical Techniques for Purity Assessment

Technique Parameter Measured Key Findings
Mass Spectrometry (MS) Molecular Mass / Isotopic Enrichment Confirms mass shift (M+1) due to ¹³C incorporation. sigmaaldrich.com
ICP-MS Elemental and Isotopic Composition Quantifies total selenium and the abundance of specific Se isotopes. acs.orgrsc.org
¹³C NMR Spectroscopy Position of Isotopic Label Verifies that the ¹³C label is exclusively at the methyl position.
Quantitative NMR (qNMR) Absolute Chemical Purity Provides a highly accurate measure of the compound's purity against a standard. rsc.org

Applications in Cellular and Molecular Metabolism Research

Tracing Selenium Biotransformation and Selenoprotein Anabolism

The use of isotopically labeled selenium compounds, such as DL-Selenomethionine-methyl-13C1, provides a sophisticated approach to trace the intricate pathways of selenium metabolism and the synthesis of selenoproteins. By introducing a labeled form of this essential amino acid, scientists can follow its journey through various metabolic conversions and its ultimate incorporation into functional selenoproteins.

Investigation of Selenocysteine (B57510) Insertion Pathways via 13C-Selenomethionine

Selenocysteine, often called the 21st amino acid, is uniquely incorporated into proteins at UGA codons, which typically signal translation termination. plos.orgnih.gov This complex process requires a specialized molecular machinery, including a specific transfer RNA (tRNASec) and a selenocysteine insertion sequence (SECIS) element in the mRNA. nih.govnih.gov The use of stable isotopes of selenium allows for the efficient labeling and tracing of selenoprotein expression in human cell lines. mdpi.com

By supplying cells with 13C-labeled selenomethionine (B1662878), researchers can track the conversion of this amino acid into selenocysteine and its subsequent insertion into selenoproteins. This is possible because selenomethionine can be metabolized to provide the selenium atom for selenocysteine synthesis. Mass spectrometry-based techniques can then be used to differentiate between pre-existing proteins and newly synthesized selenoproteins containing the 13C label. This allows for a detailed investigation of the factors that regulate the efficiency and fidelity of the selenocysteine insertion process. For instance, by quantifying the incorporation of the isotope under different cellular conditions, researchers can study how selenium availability or the presence of specific regulatory proteins influences the expression of the selenoproteome. mdpi.com

Characterization of Selenomethionine as a Selenide (B1212193) Precursor

Selenomethionine obtained from dietary sources is a significant precursor for the synthesis of selenocysteine and, ultimately, other selenoproteins. The metabolic pathway involves the conversion of selenomethionine to selenocysteine, which is then catabolized by the enzyme selenocysteine lyase to release elemental selenium in the form of hydrogen selenide (H₂Se). researchgate.net This hydrogen selenide is the central hub of selenium metabolism, serving as the direct selenium donor for the synthesis of selenocysteine on its tRNA.

The role of selenomethionine as a selenide precursor can be meticulously characterized using 13C-Selenomethionine. By tracing the 13C-labeled methyl group, researchers can follow the metabolic fate of the carbon backbone of selenomethionine separately from the selenium atom. More importantly, when using selenomethionine labeled with a selenium isotope, the pathway to hydrogen selenide can be directly monitored. iupac.org Studies using radiolabeled 75Se-selenomethionine have shown that a significant portion of the incorporated selenium is recovered as selenocysteine, confirming this metabolic conversion. nih.gov The use of stable isotopes like 13C in conjunction with selenium isotopes would provide a safer and more detailed picture of the flux through this pathway, allowing for the quantification of how much dietary selenomethionine contributes to the cellular selenide pool under various physiological conditions.

Dynamics of Selenium Metabolism Intermediates

The metabolism of selenium involves a series of intermediate compounds as it is transformed from its dietary forms into functionally active selenoproteins and eventually excreted. Understanding the dynamics of these intermediates is crucial for a complete picture of selenium homeostasis. The simultaneous administration of different selenium sources, each labeled with a distinct stable isotope, has proven to be a powerful technique for comparing their metabolic fates. iupac.org

In a study where rats were given four different selenium compounds, each labeled with a unique selenium isotope, the distribution and metabolism were tracked simultaneously. iupac.org This approach revealed that different forms of selenium are metabolized and incorporated into selenoproteins and other compounds at different rates. For example, selenite was more efficiently used for the synthesis of selenoprotein P and selenosugars compared to selenomethionine. iupac.org

This multi-isotope tracing strategy can be extended by using this compound in combination with other isotopically labeled selenium species. This would allow researchers to simultaneously follow the carbon backbone of selenomethionine and the selenium atom from various sources. Such experiments can provide quantitative data on the pool sizes of key metabolic intermediates and the rates of their interconversion, offering a dynamic view of selenium metabolism.

Selenium SourceIsotope Used in Tracing StudyPrimary Organ of Accumulation (1h post-injection)Efficiency of Incorporation into Selenoprotein P
Selenite82SeLiverHigh
Selenomethionine77SePancreasLower
Methylselenocysteine76SePancreasModerate
Selenate78SeLiverLow

This table is based on data from a multi-isotope tracing study in rats and illustrates the differential metabolism of various selenium compounds. iupac.org

Elucidating Protein Turnover and Proteome Dynamics

The proteome is a dynamic entity, with proteins constantly being synthesized and degraded. Understanding the rates of protein turnover is fundamental to comprehending cellular regulation and response to stimuli. This compound is a valuable tool for these studies, as it can be incorporated into the entire proteome and its presence tracked over time.

Mechanism of Selenomethionine Incorporation into General Proteins

Selenomethionine is structurally very similar to the amino acid methionine, with the only difference being the substitution of the sulfur atom with a selenium atom. nih.gov Due to this similarity, the cellular machinery for protein synthesis does not distinguish between the two. nih.gov As a result, selenomethionine can be charged to the same tRNA as methionine and randomly incorporated into the polypeptide chain at positions coded for methionine. nih.gov

Quantification of Protein Synthesis and Degradation Rates using 13C-Selenomethionine

A powerful technique for measuring protein turnover on a proteome-wide scale is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.govbiorxiv.org In a typical dynamic SILAC experiment, cells are switched from a "light" medium to a "heavy" medium containing an amino acid labeled with a stable isotope, such as 13C. nih.gov By collecting samples at different time points and analyzing them by mass spectrometry, the rate of incorporation of the heavy amino acid into proteins can be measured, which reflects the rate of protein synthesis. nih.govliverpool.ac.uk Conversely, the rate of disappearance of the pre-existing "light" protein provides the rate of degradation. nih.gov

While 13C-arginine and 13C-lysine are commonly used in SILAC, 13C-Selenomethionine can also be employed, especially in systems where methionine metabolism is of interest or for specific applications. The principle remains the same: the incorporation of 13C-Selenomethionine into newly synthesized proteins is quantified over time. The ratio of the "heavy" (13C-labeled) to "light" (unlabeled) forms of each peptide is determined by mass spectrometry, allowing for the calculation of synthesis and degradation rate constants for thousands of proteins simultaneously. researchgate.netbiorxiv.org

ParameterDescriptionMeasurement
Protein Synthesis Rate (ks) The rate at which new protein molecules are synthesized.Measured by the rate of appearance of the "heavy" isotope-labeled protein.
Protein Degradation Rate (kd) The rate at which existing protein molecules are degraded.Measured by the rate of disappearance of the "light" unlabeled protein.
Protein Half-life (t1/2) The time it takes for half of the existing protein molecules to be degraded.Calculated from the degradation rate constant (t1/2 = ln(2)/kd).

This table outlines the key parameters that can be quantified using dynamic SILAC with an isotopically labeled amino acid like 13C-Selenomethionine.

Dynamic Stable Isotope Labeling Approaches for Proteome Analysis

Dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a quantitative proteomics technique used to measure the rates of protein synthesis and turnover. thermofisher.com This "pulse-chase" approach provides a temporal dimension to proteome analysis. nih.gov In a typical dynamic SILAC experiment using a 13C-labeled amino acid, cells are initially grown in a standard, unlabeled ("light") medium. Then, this medium is replaced with one where the natural amino acid is substituted with its "heavy" isotopic counterpart, such as this compound. thermofisher.com

Over a specific time course, samples are collected, and the rate at which the "heavy" labeled amino acid is incorporated into newly synthesized proteins is measured by mass spectrometry. nih.gov This allows researchers to monitor the proteome's response to various stimuli or changes in cellular state by revealing the synthesis rates of individual proteins. The success of this quantitative method hinges on the efficient incorporation of the labeled amino acid during protein synthesis. nih.gov To enhance analytical complexity and the number of samples that can be compared simultaneously, dynamic SILAC can be combined with chemical labeling techniques, such as Tandem Mass Tags (TMT), in a method known as higher-order multiplexing. thermofisher.comnih.gov

Table 1: Overview of Dynamic SILAC Workflow
PhaseDescriptionKey Measurement
Initial CultureCells are grown in standard "light" medium containing unlabeled amino acids.Baseline proteome composition.
Pulse PhaseThe "light" medium is replaced with "heavy" medium containing a stable isotope-labeled amino acid (e.g., this compound). thermofisher.comRate of "heavy" label incorporation into peptides over time.
Sample AnalysisProteins are extracted at various time points, digested into peptides, and analyzed by mass spectrometry.Ratio of "heavy" to "light" peptide signals, indicating the proportion of newly synthesized protein. thermofisher.com
Data InterpretationThe change in heavy/light ratios over time is used to calculate synthesis and turnover rates for thousands of proteins simultaneously.Protein-specific turnover rates (ksynthesis, kdegradation).

Metabolic Flux Analysis (MFA) with 13C-Selenomethionine as a Tracer

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of reactions within metabolic networks. The use of stable isotope tracers, particularly carbon-13 (13C), is central to this technique, providing a way to experimentally measure in vivo metabolic fluxes that are not directly accessible. ethz.ch13cflux.net

Principles and Methodological Framework of 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a standard tool for the system-level characterization of metabolic phenotypes. springernature.com The fundamental principle involves introducing a substrate labeled with 13C at a specific atomic position into a biological system. 13cflux.netnih.gov For this compound, the labeled carbon is on the methyl group. As cells metabolize this tracer, the 13C atom is transferred to a series of downstream metabolites, creating unique isotopic labeling patterns. 13cflux.net

The methodological framework of 13C-MFA involves several key steps:

Tracer Selection and Experimentation : A specific 13C-labeled substrate is chosen to probe the pathway of interest. nih.gov Cells are cultured with this tracer until they reach a metabolic and isotopic steady state, where the rates of metabolic reactions and the labeling patterns of metabolites are constant over time. 13cflux.netnih.gov

Sample Analysis : The distribution of 13C within key metabolites is measured. This is typically achieved using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ethz.chnih.gov

Computational Modeling : The experimental labeling data is used in conjunction with a stoichiometric model of the cell's metabolic network. Computational algorithms then estimate the intracellular fluxes that best reproduce the measured isotopic patterns. springernature.comnih.gov

This approach provides a detailed snapshot of the cell's metabolic state, deepening the understanding of how cells respond to genetic or environmental changes. nih.gov

Quantitative Mapping of Carbon Flow through Core Metabolic Networks

By tracing the propagation of the 13C label from a tracer like this compound, 13C-MFA enables the quantitative mapping of carbon flow through the central metabolism. ethz.ch The analysis of mass isotopologue distributions—the relative abundances of molecules of a given metabolite with different numbers of 13C atoms—is crucial for this process. nih.govnih.gov

For instance, the methyl group from methionine (or selenomethionine) is used to synthesize S-adenosylmethionine (SAM), a key metabolite. nih.gov By tracking the 13C label from the tracer into SAM and its subsequent metabolic products, researchers can quantify the flux through pathways that utilize this methyl group. Research using 13C-MFA in yeast has demonstrated the ability to quantify flux changes in the tricarboxylic acid (TCA) cycle, showing that increased flux through this central pathway was linked to higher SAM production. nih.gov This provides a global view of substrate utilization and highlights how metabolic pathways are coordinated to meet cellular demands. ethz.ch

Table 2: Core Steps in 13C-Metabolic Flux Analysis
StepObjectiveMethodologyOutput
1. Isotope LabelingIntroduce a 13C-labeled tracer into the cellular system. 13cflux.netCell culture in a defined medium containing the 13C-labeled substrate (e.g., this compound).13C incorporation into the metabolome.
2. Isotopic MeasurementMeasure the 13C enrichment and distribution in key metabolites. ethz.chMass Spectrometry (GC-MS, LC-MS) or NMR Spectroscopy. nih.govMass isotopologue distributions (MDVs) for target metabolites. nih.gov
3. Metabolic ModelingDefine the biochemical reaction network of the organism.Construction of a stoichiometric model based on genomic and biochemical information.A map of metabolic pathways.
4. Flux EstimationCalculate the intracellular reaction rates that best explain the measured labeling patterns. springernature.comComputational algorithms that minimize the difference between simulated and measured MDVs.A quantitative flux map of the metabolic network. 13cflux.net

Application of Stable Isotope-Resolved Metabolomics (SIRM) with this compound

Stable Isotope-Resolved Metabolomics (SIRM) is an approach that leverages stable isotope tracers to delineate metabolic pathways and networks. nih.govresearchgate.net By analyzing the fate of individual atoms from an enriched precursor, SIRM provides a highly detailed view of metabolic transformations. researchgate.net When combined with high-resolution analytical platforms like Fourier transform mass spectrometry (FTMS), SIRM can precisely track the incorporation of labels into downstream metabolites. nih.gov

A key application of SIRM with a methyl-labeled tracer like this compound is to investigate one-carbon metabolism. Research has successfully used 13C1-CH3-Methionine to track the incorporation of the labeled methyl group into S-adenosylmethionine (SAM) and its demethylated product, S-adenosylhomocysteine (SAH). nih.govuky.edu This allows for the direct measurement of the synthesis and turnover of these critical metabolites, which are central to cellular methylation reactions. nih.gov The ability to resolve and quantify different mass isotopologues of SAM and SAH provides a powerful means to study the impact of various conditions, such as drug treatments, on the one-carbon cycle. nih.govnih.gov

Elucidation of Specific Metabolic Pathways (e.g., One-Carbon Metabolism, Amino Acid Interconversions)

This compound is an ideal tracer for elucidating the dynamics of one-carbon metabolism. nih.gov This metabolic network is responsible for transferring one-carbon units, a process essential for the synthesis of nucleotides and amino acids, as well as for epigenetic regulation through methylation. nih.govnih.gov

The 13C-labeled methyl group from selenomethionine is transferred to form 13C-methyl-SAM. nih.gov SAM is the universal methyl donor for nearly all cellular methylation reactions, including the methylation of DNA and histones. nih.govresearchgate.net By following the 13C label, researchers can quantify the flux of methyl groups and understand how nutrient availability or disease states affect these epigenetic modifications. nih.gov Tracking the label into SAM and SAH provides direct insight into the activity of the methionine cycle. researchgate.netnih.gov

Advanced Analytical Techniques for Dl Selenomethionine Methyl 13c1 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying DL-Selenomethionine-methyl-13C1, offering unparalleled atomic-level information on its structure, dynamics, and interactions. The presence of the NMR-active 77Se nucleus, in addition to 1H and 13C, allows for a variety of sophisticated experiments.

1H-Detected Heteronuclear NMR for Selenium Site Characterization

The substitution of sulfur with selenium in methionine creates a valuable NMR probe for investigating the local protein environment. nih.gov While sulfur lacks a suitable isotope for NMR, selenium possesses the spin-1/2 nucleus 77Se, which is sensitive to its chemical surroundings. nih.gov Researchers utilize 1H-detected heteronuclear NMR experiments to characterize the selenium site within proteins where DL-Selenomethionine has been incorporated.

The sensitivity of the 77Se chemical shift to the local environment provides a wealth of information. Studies on variants of the GB1 protein, where a single selenomethionine (B1662878) was introduced at various locations, have demonstrated that the 77Se isotropic chemical shifts can vary significantly, for instance, from 50 to 122 ppm. nih.gov This variation is not correlated with a single factor but is influenced by a combination of parameters including solvent accessibility and local dihedral angles. nih.gov Furthermore, the selenium atom can participate in hydrogen bonds with backbone amides or be influenced by the proximity of other molecules, which in turn affects its NMR parameters. nih.gov

Multidimensional 1H-13C-77Se Correlation NMR Experiments

To further elucidate the structural environment around the selenium atom, multidimensional correlation NMR experiments are employed. Techniques such as (1H)-77Se-13C double cross-polarization (DCP) and {77Se}-13C Rotational Echo Double Resonance (REDOR) are particularly valuable for mapping the carbon atoms in the vicinity of the selenium site in microcrystalline proteins. nih.gov

These experiments establish correlations between the 77Se nucleus and nearby 13C nuclei, providing distance constraints. For instance, 13C-detected (1H)-77Se-13C DCP experiments can be used to obtain 77Se-13C correlations, taking advantage of the higher gyromagnetic ratio of 13C for enhanced sensitivity. nih.gov These methods are sensitive to distances of up to approximately 5 Å from the selenium atom, allowing for the identification of neighboring amino acid residues and providing crucial structural information. nih.gov

Application of 13C NMR for Positional Isotopomer Distribution Analysis

The specific labeling of the methyl group in this compound makes it an ideal tracer for metabolic studies using 13C NMR. This technique allows for the analysis of positional isotopomer distribution, providing insights into metabolic fluxes and pathway activities. nih.govismrm.org When 13C-labeled compounds are introduced into a biological system, the 13C label is incorporated into various metabolites.

By analyzing the 13C NMR spectra, researchers can determine the specific positions of the 13C atoms within these metabolites. nih.gov This information is crucial for understanding how the carbon skeleton of the precursor molecule is utilized in different biochemical reactions. nih.gov The greater spectral dispersion of 13C NMR compared to 1H NMR often leads to more robust metabolite identification and analysis. frontiersin.org Isotopic labeling with 13C significantly enhances the sensitivity of these experiments, moving beyond natural abundance levels and enabling more detailed structural and metabolic analysis. frontiersin.orgrsc.org

NMR-Based Strategies for Investigating Biomolecular Interactions (e.g., Methionine Scanning)

This compound is a valuable tool for studying biomolecular interactions using NMR. One powerful strategy is "methionine scanning," where solvent-exposed residues at a potential binding interface are systematically replaced with methionine (or in this case, selenomethionine). nih.gov The methyl group of methionine serves as a sensitive reporter of its local environment. researchgate.net

By incorporating this compound, researchers can utilize methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to perform chemical shift perturbation (CSP) studies. nih.gov Upon the binding of a ligand or interaction partner, changes in the chemical shifts of the 13C-labeled methyl group's proton and carbon signals can be observed. These perturbations pinpoint the residues involved in the interaction surface. nih.gov This approach not only facilitates the assignment of methyl resonances but also provides a detailed, residue-specific map of the binding site. nih.gov

Mass Spectrometry (MS) Platforms

Mass spectrometry is another critical analytical tool for research involving this compound, offering high sensitivity and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Speciation Profiling of 13C-Labeled Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for the speciation and profiling of metabolites derived from this compound. rsc.orgrsc.org This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. ekb.eg

In a typical LC-MS experiment, a biological extract is first separated by chromatography, and the eluting compounds are then ionized and detected by the mass spectrometer. lbl.gov The presence of the 13C label in metabolites originating from this compound results in a characteristic mass shift, allowing for their unambiguous identification and differentiation from their unlabeled counterparts. nih.gov This enables detailed tracking of the metabolic fate of the labeled selenomethionine. High-resolution mass spectrometry can further provide accurate mass measurements to confirm the elemental composition of the detected metabolites. ekb.egnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental and Isotopic Ratio Analysis

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample at trace and ultra-trace levels. eag.comnih.gov In the context of this compound research, ICP-MS is invaluable for its ability to accurately measure selenium concentrations and to perform isotopic ratio analysis. rsc.orgnih.gov

The fundamental principle of ICP-MS involves introducing a sample, typically in liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). nih.govfrontiersin.org This extreme heat desolvates, atomizes, and ionizes the atoms within the sample. nih.gov The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). eag.com

For the analysis of selenium, including its isotopically labeled forms, several of its stable isotopes can be monitored. However, the analysis is not without its challenges. Polyatomic interferences, where ions of similar mass-to-charge ratio to the target analyte are formed in the plasma, can be a significant issue. spectroscopyonline.comrsc.org For instance, argon dimers (e.g., 40Ar38Ar+) can interfere with the detection of selenium isotopes like 78Se. spectroscopyonline.com Modern ICP-MS instruments often incorporate collision/reaction cells to mitigate these interferences, enhancing the accuracy of selenium isotope measurements. spectroscopyonline.comthermofisher.com

In research involving this compound, ICP-MS can be used to determine the enrichment of the 13C isotope, although this is more commonly performed using molecular mass spectrometry techniques. The primary role of ICP-MS is the precise measurement of selenium isotopes (e.g., 77Se, 78Se, 80Se, 82Se), which is fundamental for isotope dilution studies. rsc.orgnih.gov

Table 1: Common Selenium Isotopes and Potential Interferences in ICP-MS Analysis

IsotopeNatural Abundance (%)Common Polyatomic Interferences
74Se0.8936Ar38Ar+, 73GeH+
76Se9.3740Ar36Ar+
77Se7.6340Ar37Cl+
78Se23.7740Ar38Ar+, 156Gd2+
80Se49.6140Ar40Ar+, 79BrH+
82Se8.7381BrH+, 40Ar42Ca+
This table is for illustrative purposes and interferences can vary based on sample matrix and instrument conditions.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes with high precision and accuracy. nih.govnih.gov It is considered a primary ratio method by the International Bureau of Weights and Measures (BIPM). The principle of IDMS involves spiking a known amount of an isotopically labeled version of the analyte (in this case, this compound) into a sample containing the natural, unlabeled analyte. nih.gov

After allowing the labeled standard to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry. By measuring the altered isotope ratio of the analyte, the exact concentration of the natural analyte in the original sample can be calculated. nih.govnih.gov A key advantage of IDMS is that it is not affected by sample loss during preparation or by variations in instrument response, as the labeled and unlabeled forms of the analyte behave almost identically during these processes. nih.govstanford.edu

In the context of this compound research, IDMS is the gold standard for determining the absolute concentration of selenomethionine in various biological and environmental matrices. nih.govnih.gov The use of a 13C-labeled standard is particularly advantageous as it allows for quantification using molecular mass spectrometry techniques (like LC-MS/MS) where the mass shift due to the 13C can be easily resolved.

Table 2: Hypothetical IDMS Experiment for Selenomethionine Quantification

ParameterValue
Sample Volume1.0 mL
Concentration of this compound spike100 ng/mL
Volume of spike added100 µL
Measured Isotope Ratio (Unlabeled/Labeled)2.5
Calculated Endogenous Selenomethionine Concentration 25 ng/mL
This table presents a simplified, hypothetical example to illustrate the principle of IDMS.

Tandem Mass Spectrometry (MS/MS) for Structural Identification of Labeled Compounds

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used for the structural elucidation of molecules. nih.govnih.gov It involves two stages of mass analysis. In the first stage, a precursor ion of interest (e.g., the molecular ion of this compound) is selected. This ion is then subjected to fragmentation, typically through collision with an inert gas, in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in the second stage of mass spectrometry. nih.govnist.gov

The fragmentation pattern produced is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. nist.gov For this compound, MS/MS is crucial for confirming its identity and for distinguishing it from other selenium-containing compounds. The presence of the 13C label will result in a predictable mass shift in fragments containing the methyl group, providing definitive evidence of the label's location. nih.govresearchgate.net

For example, a common fragmentation pathway for selenomethionine involves the loss of the carboxyl group (as CO2) and the subsequent fragmentation of the remaining molecule. The specific masses of the resulting fragment ions can confirm the presence and position of the 13C label on the methyl group. This technique is indispensable in metabolic studies to verify that the labeled compound has been correctly incorporated into larger molecules like proteins. nih.gov

Sample Preparation and Separation Methodologies

The analysis of this compound, particularly from complex biological matrices, requires meticulous sample preparation to isolate the analyte of interest and remove interfering substances. This is often followed by high-resolution separation techniques to ensure that the analyte is presented to the mass spectrometer in a pure form.

Enzymatic Hydrolysis for Release of Protein-Incorporated this compound

In many biological studies, a key objective is to determine the extent to which this compound is incorporated into proteins, substituting for natural methionine. nih.govnih.gov To analyze this incorporated form, the protein structure must first be broken down to release the individual amino acids. Enzymatic hydrolysis is a widely used method for this purpose as it is gentle and minimizes the degradation of the target analyte. rsc.orgmdpi.com

This process typically involves the use of one or more proteolytic enzymes, such as proteases, which cleave the peptide bonds in proteins. rsc.orgmdpi.com A combination of enzymes may be used to ensure complete hydrolysis. rsc.org The reaction is carried out under controlled conditions of temperature and pH to optimize enzyme activity. researchgate.net Recent advancements include the use of microwave-assisted enzymatic hydrolysis, which can significantly reduce the digestion time from many hours to as little as 30 minutes. rsc.orgresearchgate.net

Once the protein is hydrolyzed, the resulting mixture of amino acids, including the released this compound, can be further purified and analyzed.

Advanced Chromatographic Separations for Isotopic Species (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. academicstrive.comnih.gov In the analysis of this compound, HPLC is essential for separating it from other amino acids and selenium species prior to mass spectrometric detection. mdpi.comcore.ac.uk

Various HPLC modes can be employed for the separation of selenomethionine. Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the analytes. core.ac.uk For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. nih.govsemanticscholar.org

The coupling of HPLC with ICP-MS (HPLC-ICP-MS) or with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides a powerful hyphenated technique for the speciation and quantification of selenium compounds. nih.govmdpi.com The HPLC system separates the different chemical forms of selenium, which are then introduced into the mass spectrometer for detection and quantification. This approach allows for the specific measurement of this compound even in the presence of other selenium-containing molecules. researchgate.net

Computational and Bioinformatics Approaches for Tracer Data Interpretation

Mathematical Modeling for 13C-Metabolic Flux Quantification

At the heart of interpreting data from tracers like DL-Selenomethionine-methyl-13C1 lies 13C-Metabolic Flux Analysis (13C-MFA). nih.gov This powerful technique quantifies the rates of metabolic reactions (fluxes) within a cell or organism. nih.govnih.gov It achieves this by using a mathematical model to simulate how the 13C label from a tracer is distributed throughout a metabolic network and comparing these simulations to experimental data. utah.edu

The foundation of 13C-MFA is a stoichiometric model of the metabolic network. nih.govresearchgate.net This model is a mathematical representation of all the known biochemical reactions occurring within the system under study. nih.gov It consists of a stoichiometric matrix that defines the relationships between metabolites and reactions. nih.gov The development of these models is an iterative process, often starting with information from large databases like KEGG or BioCyc. utah.edu

Initially, a model may include hundreds of reactions. nih.gov For a specific study, this comprehensive network is often simplified to a core model that includes the central metabolic pathways relevant to the research question. For instance, in studies of central carbon metabolism, this would include glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govyoutube.com

The refinement of these models is crucial for accuracy. It involves ensuring that the network is balanced, meaning that for every metabolite produced, there is a corresponding consumption reaction, assuming a steady state. The model must also account for inputs (like the 13C-labeled substrate) and outputs (like biomass components and secreted byproducts). The accuracy of the final flux map is highly dependent on the completeness and correctness of the stoichiometric model.

Table 1: Key Components of a Stoichiometric Model for 13C-MFA

ComponentDescriptionRole in Flux Analysis
Reactions A comprehensive list of all biochemical conversions considered in the model.Defines the possible routes for carbon flow from the tracer.
Metabolites All the chemical compounds that participate in the reactions.Act as nodes in the metabolic network.
Stoichiometric Matrix A mathematical representation of the reactant and product stoichiometry for each reaction. nih.govConstrains the possible flux distributions based on mass balance.
Tracer Input The specific 13C-labeled substrate used, e.g., this compound.Provides the source of the isotopic label.
Biomass Composition The relative amounts of amino acids, nucleotides, lipids, etc., that constitute the cell's biomass.Defines the drain of metabolites from central metabolism for growth.
Extracellular Rates Measured rates of substrate uptake and product secretion.Provide experimentally determined constraints on the overall fluxes.

Once a stoichiometric model is established, the next step is to estimate the metabolic fluxes that best explain the measured mass isotopomer distributions. This is typically achieved by minimizing the difference between the experimental data and the model's predictions. However, simply finding a single best-fit solution is insufficient; it is critical to assess the reliability of these estimates. nih.govresearchgate.net

Statistical validation is a key part of this process. nih.gov A common method is the chi-squared (χ²) goodness-of-fit test. researchgate.netnih.gov This test evaluates whether the discrepancies between the measured and simulated data are within the range expected from experimental error. nih.gov If the fit is poor, it may indicate that the model is inaccurate or incomplete, prompting further refinement. nih.gov

Furthermore, it is essential to determine the confidence intervals for each estimated flux. nih.govresearchgate.net These intervals provide a range within which the true flux value is likely to lie. nih.gov Wide confidence intervals can indicate that the experimental data are not sufficient to precisely determine a particular flux, suggesting the need for different tracer experiments to improve resolution. nih.gov Methods like parameter continuation and Monte Carlo simulations are used to calculate these confidence intervals, accounting for the non-linear nature of the system. nih.govnih.govresearchgate.net The validation-based model selection method has been shown to consistently choose the correct model in a way that is independent of errors in measurement uncertainty. plos.orgdiva-portal.org

Data Processing and Bioinformatic Tools in Stable Isotope Metabolomics

The large and complex datasets generated in stable isotope tracing experiments necessitate the use of specialized bioinformatic tools for processing and analysis. nih.gov These tools are crucial for extracting meaningful biological insights from the raw data.

Mass isotopomer distribution analysis (MIDA) is a fundamental technique used to interpret the data from mass spectrometry. physiology.orgnih.gov It involves analyzing the patterns of mass isotopomers—molecules that differ only in the number of isotopic labels they contain. physiology.orgnih.gov Algorithms are used to correct the raw mass spectrometry data for the natural abundance of heavy isotopes, allowing for the determination of the true extent of labeling from the tracer. scirp.orgphysiology.org

These algorithms are based on principles of combinatorial probability, comparing the measured distribution of mass isotopomers to theoretical distributions that would result from different levels of enrichment in the precursor pool. physiology.orgnih.gov More advanced algorithms can also handle complexities such as multiple precursor pools or isotopic disequilibrium. nih.gov The output of these algorithms is a precise measurement of the labeling pattern in each metabolite, which is the direct input for the mathematical modeling of metabolic fluxes. nih.gov

To make sense of the vast amount of data generated by metabolomics and flux analysis, researchers rely on software that can reconstruct and visualize metabolic pathways and networks. nih.govnih.gov These tools are essential for placing the quantitative flux data into a biological context.

A key feature of many of these software tools is the ability to overlay experimental data, such as flux values or metabolite concentrations, onto the network diagrams. nih.govnih.gov This allows researchers to visually identify which pathways are most active or which parts of the network are significantly altered under different conditions. nih.gov These visualizations are often interactive, allowing users to zoom in on specific areas of interest, search for particular metabolites or reactions, and explore the connections within the network. nih.gov This capability is invaluable for generating hypotheses and for communicating the complex results of metabolic flux analysis studies.

Table 2: Software Tools for Metabolic Pathway Analysis

SoftwareKey FeaturesPrimary Application
Pathway Tools Metabolic reconstruction, pathway visualization, omics data analysis, metabolic flux modeling. nih.govbio.toolssri.comresearchgate.netComprehensive genome and pathway informatics. bio.toolssri.com
MetaboAnalyst Pathway enrichment analysis, pathway topology analysis, visualization of metabolic pathways. metaboanalyst.caoup.comWeb-based analysis and visualization of metabolomics data. metaboanalyst.caoup.com
CAVE Cloud-based analysis and visualization of metabolic pathways, flux balance analysis. oup.comInteractive analysis and visualization of metabolic networks. oup.com
MAPPS Metabolic pathway prediction, network comparison, identification of drug targets. acs.orgWeb-based tool for functional and evolutionary analysis of metabolic networks. acs.org

Future Directions and Emerging Paradigms in Dl Selenomethionine Methyl 13c1 Research

Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Proteomics, Transcriptomics)

The next frontier in understanding selenium's role in health and disease lies in integrating data from various "-omics" fields. nih.govresearchgate.net DL-Selenomethionine-methyl-13C1 is ideally suited for this purpose, providing a direct link between selenium metabolism, protein synthesis, and one-carbon metabolism.

By using this compound, researchers can simultaneously track the selenium atom into the selenoproteome and the 13C-labeled methyl group as it participates in the intricate network of cellular methylation reactions. nih.gov This dual-tracer capability enables a more holistic view of metabolic pathways. When combined with systems biology techniques, it allows for the correlation of changes in the selenoproteome with global shifts in protein expression (proteomics) and gene transcription (transcriptomics).

Detailed Research Applications:

Quantitative Selenoproteomics: Similar to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), this compound can be used for the relative and absolute quantification of selenoproteins. rug.nl By growing cells in media containing the 13C-labeled tracer, newly synthesized selenoproteins can be distinguished from pre-existing ones using mass spectrometry. This allows for precise measurement of selenoprotein synthesis and turnover rates under various conditions.

Methyl-Group Tracking: The 13C label on the methyl group allows for its fate to be traced. This is crucial for studying the interplay between selenium metabolism and the methylation cycle, which is fundamental for epigenetic regulation (DNA and histone methylation) and the synthesis of numerous molecules. nih.gov Untargeted metabolomics using NMR or mass spectrometry can identify various methylated products derived from the labeled methionine. nih.gov

Multi-Omics Integration: Data from this compound tracing experiments can be layered with transcriptomic data to understand how selenium status influences gene expression related to selenoproteins and methylation pathways. This integrated approach can uncover novel regulatory networks and feedback loops that govern selenium homeostasis. nih.gov

Research AreaApplication of this compoundPotential Insights
Proteomics Quantitative analysis of selenoprotein synthesis and turnover (SILAC-like approach). rug.nlmdpi.comDynamic changes in the selenoproteome in response to stimuli or disease states.
Metabolomics Tracing the 13C-labeled methyl group through one-carbon metabolism. nih.govInterplay between selenium utilization and cellular methylation potential.
Transcriptomics Correlating selenoprotein expression with mRNA levels of related genes.Understanding transcriptional vs. post-transcriptional control of selenoprotein synthesis.
Systems Biology Integrated analysis of multi-omics data from tracer experiments. nih.govresearchgate.netComprehensive models of selenium metabolism and its interaction with other cellular networks.

Advancements in Spatially Resolved Metabolic Tracing

Understanding metabolism within the complex architecture of tissues requires methods that preserve spatial information. nih.gov While traditional metabolomics provides a bulk average of metabolite levels, emerging techniques in mass spectrometry imaging can visualize the distribution of specific molecules within a tissue slice. nih.gov

Coupling the administration of this compound with spatially resolved analytical techniques like matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) represents a significant advancement. nih.gov This "iso-imaging" approach would allow researchers to see where the tracer is incorporated, revealing metabolic heterogeneity within organs. nih.gov For instance, one could visualize how selenomethionine (B1662878) is utilized differently in the cortex versus the medulla of the kidney or in distinct regions of the brain. nih.gov

This methodology can answer critical questions about tissue-specific selenium handling:

Do all cells within a tissue have equal access to and ability to metabolize selenomethionine?

How does disease, such as cancer, alter the spatial distribution of selenium and methionine metabolism within a tumor and the surrounding microenvironment? springernature.com

Are there specific "hotspots" of selenoprotein synthesis or methyl-group metabolism within a complex tissue?

The primary challenge in this area is achieving high spatial resolution, ideally down to the single-cell level, which is a current limitation of the technology. nih.gov

TechniqueApplication with this compoundInformation Gained
MALDI-IMS Visualize the distribution of the 13C-labeled tracer and its downstream metabolites in tissue sections. nih.govSpatial organization of selenium and methionine metabolism; metabolic heterogeneity in tissues.
NanoSIMS High-resolution imaging to track the selenium and 13C isotopes at a subcellular level.Subcellular compartmentalization of selenoprotein synthesis and methylation reactions.

Development of Novel Experimental Designs for Complex Biological Systems

To fully harness the potential of this compound, researchers must move toward more sophisticated experimental designs that can probe the dynamics of complex biological systems. nih.gov Static, single-timepoint measurements are insufficient to capture the intricate feedback loops and adaptive responses inherent in metabolic networks. nih.gov

Future experimental designs will likely incorporate the following elements:

Multiplexed Isotope Tracing: Using this compound in conjunction with other stable isotope tracers (e.g., 15N-labeled glutamine, 2H-labeled glucose). This allows for the simultaneous investigation of how interconnected metabolic pathways (e.g., selenoprotein synthesis, amino acid metabolism, and glucose utilization) influence one another. nih.gov

Dynamic and Pulse-Chase Studies: These experiments involve introducing the tracer for a specific period (a "pulse") and then replacing it with an unlabeled form (a "chase"). By sampling at multiple time points during the pulse and chase phases, researchers can determine the rates of synthesis, degradation, and flux through metabolic pathways, providing a dynamic rather than a static picture. rug.nl

Perturbation Experiments: Combining tracer studies with genetic (e.g., CRISPR-Cas9 knockout of a specific enzyme) or pharmacological (e.g., drug treatment) perturbations. This approach helps to elucidate the function of specific genes and to understand the adaptive metabolic rewiring that occurs in response to a given challenge.

These advanced experimental designs, while complex to execute and analyze, are essential for building predictive computational models of metabolism and for understanding how selenium homeostasis is maintained in health and dysregulated in complex diseases. nih.govnih.gov

Q & A

Q. What are the key methodological considerations for synthesizing DL-Selenomethionine-methyl-¹³C₁ with high isotopic purity?

Synthesis requires precise control of isotopic incorporation to avoid contamination by unlabeled species. Methodologies include using ¹³C-labeled methyl precursors in a controlled reaction environment, followed by purification via column chromatography to isolate the target compound. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming isotopic enrichment and structural integrity .

Q. How can researchers validate the purity of DL-Selenomethionine-methyl-¹³C₁ in complex biological matrices?

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is recommended for separating selenomethionine from oxidative byproducts (e.g., selenomethionine sulfoxide). Method optimization should include testing mobile phase pH and column temperature to resolve co-eluting peaks. Quantification via isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for matrix effects .

Q. What analytical techniques are most effective for characterizing isotopic labeling efficiency in DL-Selenomethionine-methyl-¹³C₁?

Isotopic enrichment is best assessed using ¹³C-NMR to verify methyl-¹³C₁ incorporation. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, while elemental analysis via inductively coupled plasma mass spectrometry (ICP-MS) confirms selenium content. Cross-validation with synthetic standards is essential to minimize analytical bias .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the metabolic incorporation of DL-Selenomethionine-methyl-¹³C₁ in cellular systems?

Design cell culture experiments with controlled selenium deprivation to force reliance on supplemented selenomethionine. Use pulse-chase labeling with LC-MS/MS to track ¹³C incorporation into selenoproteins (e.g., glutathione peroxidase). Include negative controls (unlabeled methionine) and replicate experiments to account for cellular heterogeneity .

Q. What strategies resolve contradictions in bioavailability studies of DL-Selenomethionine-methyl-¹³C₁ across different model organisms?

Discrepancies may arise from interspecies differences in selenium metabolism or variable experimental conditions (e.g., dosing regimes). Conduct a systematic review to compare methodologies, then design cross-species studies using standardized protocols. Meta-regression analysis can identify confounding variables (e.g., gut microbiota composition) influencing bioavailability .

Q. How can researchers integrate isotopic tracing data from DL-Selenomethionine-methyl-¹³C₁ with proteomic datasets to map selenium utilization pathways?

Use computational tools like Skyline or MaxQuant to align ¹³C-labeled peptide masses with proteomic databases. Apply pathway enrichment analysis (e.g., via Reactome) to identify selenium-dependent metabolic networks. Validate findings with CRISPR knockouts of selenoprotein genes to establish causal relationships .

Q. What are the critical challenges in reproducing kinetic data for DL-Selenomethionine-methyl-¹³C₁ uptake in in vitro models?

Variability often stems from inconsistent cell membrane permeability or extracellular selenium pools. Standardize assay conditions (e.g., buffer composition, temperature) and employ real-time monitoring using fluorescent selenium probes (e.g., FluoSeen). Statistical power analysis should guide sample size determination to ensure reproducibility .

Methodological Best Practices

Q. How to optimize HILIC-HPLC conditions for resolving DL-Selenomethionine-methyl-¹³C₁ degradation products?

Test gradient elution profiles with acetonitrile/ammonium formate buffers (pH 3.0–5.0) to improve peak symmetry. Column temperature optimization (20–40°C) reduces peak broadening caused by on-column degradation. Post-run, validate stability using accelerated aging studies and mass spectrometry .

Q. What statistical approaches are recommended for analyzing dose-response relationships in DL-Selenomethionine-methyl-¹³C₁ toxicity studies?

Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values. Account for heteroscedasticity via weighted least squares regression. For multi-omic datasets, apply false discovery rate (FDR) correction to mitigate Type I errors in pathway analysis .

Q. How to design a blinded study to minimize bias in assessing DL-Selenomethionine-methyl-¹³C₁ efficacy in antioxidant assays?

Randomize sample preparation and labeling across multiple batches. Implement double-blinding for data acquisition and analysis phases. Use automated plate readers with predefined thresholds to quantify antioxidant activity (e.g., DPPH assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.